molecular formula C11H20BrNO2 B12822184 tert-Butyl ((1R,3R)-3-(bromomethyl)cyclopentyl)carbamate

tert-Butyl ((1R,3R)-3-(bromomethyl)cyclopentyl)carbamate

Cat. No.: B12822184
M. Wt: 278.19 g/mol
InChI Key: VYWILIRJCAZVBU-RKDXNWHRSA-N
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Description

tert-Butyl ((1R,3R)-3-(bromomethyl)cyclopentyl)carbamate is a chemical compound that features a tert-butyl group, a bromomethyl group, and a cyclopentyl carbamate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl ((1R,3R)-3-(bromomethyl)cyclopentyl)carbamate typically involves the following steps:

    Formation of the cyclopentyl carbamate: This can be achieved by reacting cyclopentylamine with tert-butyl chloroformate under basic conditions.

    Introduction of the bromomethyl group: The bromomethyl group can be introduced via bromination of the corresponding methyl derivative using reagents such as N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN).

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl ((1R,3R)-3-(bromomethyl)cyclopentyl)carbamate can undergo various types of chemical reactions, including:

    Nucleophilic substitution: The bromomethyl group is a good leaving group, making the compound susceptible to nucleophilic substitution reactions.

    Oxidation and reduction: The compound can undergo oxidation and reduction reactions, particularly at the bromomethyl group and the carbamate moiety.

Common Reagents and Conditions

    Nucleophilic substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Typical conditions involve the use of polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products Formed

    Nucleophilic substitution: The major products are typically the substituted derivatives where the bromine atom is replaced by the nucleophile.

    Oxidation and reduction: The products depend on the specific reagents and conditions used but can include alcohols, aldehydes, or carboxylic acids.

Scientific Research Applications

Chemistry

In chemistry, tert-Butyl ((1R,3R)-3-(bromomethyl)cyclopentyl)carbamate is used as an intermediate in the synthesis of more complex molecules. Its reactivity makes it a valuable building block in organic synthesis.

Biology and Medicine

In biology and medicine, this compound can be used in the development of pharmaceuticals. Its unique structure allows for the exploration of new drug candidates with potential therapeutic effects.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various applications, including the manufacture of polymers and coatings.

Mechanism of Action

The mechanism of action of tert-Butyl ((1R,3R)-3-(bromomethyl)cyclopentyl)carbamate involves its interaction with molecular targets through its functional groups. The bromomethyl group can participate in nucleophilic substitution reactions, while the carbamate moiety can form hydrogen bonds and other interactions with biological molecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl ((1R,3R)-3-(hydroxymethyl)cyclopentyl)carbamate
  • tert-Butyl ((1R,3R)-3-(chloromethyl)cyclopentyl)carbamate
  • tert-Butyl ((1R,3R)-3-(methyl)cyclopentyl)carbamate

Uniqueness

tert-Butyl ((1R,3R)-3-(bromomethyl)cyclopentyl)carbamate is unique due to the presence of the bromomethyl group, which imparts distinct reactivity compared to its analogs. This makes it particularly useful in synthetic applications where selective reactivity is desired.

Properties

Molecular Formula

C11H20BrNO2

Molecular Weight

278.19 g/mol

IUPAC Name

tert-butyl N-[(1R,3R)-3-(bromomethyl)cyclopentyl]carbamate

InChI

InChI=1S/C11H20BrNO2/c1-11(2,3)15-10(14)13-9-5-4-8(6-9)7-12/h8-9H,4-7H2,1-3H3,(H,13,14)/t8-,9-/m1/s1

InChI Key

VYWILIRJCAZVBU-RKDXNWHRSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H]1CC[C@H](C1)CBr

Canonical SMILES

CC(C)(C)OC(=O)NC1CCC(C1)CBr

Origin of Product

United States

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